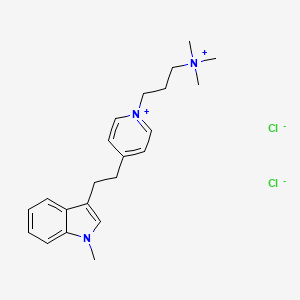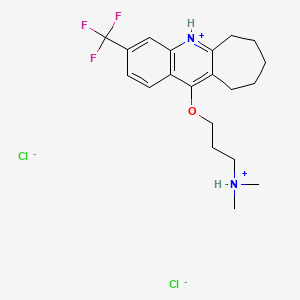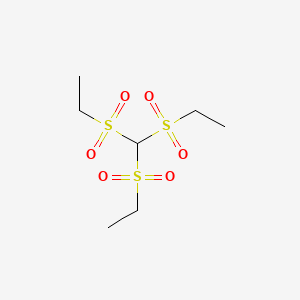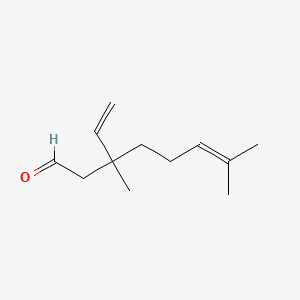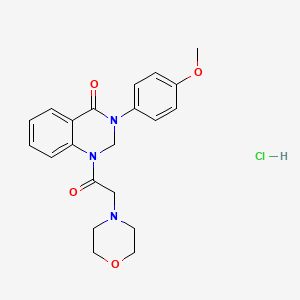
Butyric acid, 4-(3-chloro-4-cyclohexylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyric acid, 4-(3-chloro-4-cyclohexylphenyl)-, is a chemical compound known for its unique structure and properties. It is a derivative of butyric acid, which is a short-chain fatty acid. The compound features a butyric acid backbone with a 3-chloro-4-cyclohexylphenyl group attached, making it distinct in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 4-(3-chloro-4-cyclohexylphenyl)-, typically involves the reaction of 3-chloro-4-cyclohexylphenyl with butyric acid under specific conditions. The process may include steps such as:
Halogenation: Introduction of a chlorine atom to the phenyl ring.
Cyclohexylation: Addition of a cyclohexyl group to the phenyl ring.
Esterification: Formation of an ester bond between the modified phenyl ring and butyric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled temperatures and pressures. Catalysts and solvents are often used to enhance the reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
Butyric acid, 4-(3-chloro-4-cyclohexylphenyl)-, undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions include various derivatives of butyric acid, such as alcohols, ketones, and substituted phenyl compounds.
Scientific Research Applications
Butyric acid, 4-(3-chloro-4-cyclohexylphenyl)-, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which butyric acid, 4-(3-chloro-4-cyclohexylphenyl)-, exerts its effects involves interaction with specific molecular targets and pathways. It may act on enzymes or receptors, altering their activity and leading to changes in cellular functions. The exact pathways can vary depending on the context of its use, such as in therapeutic applications or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Butyric acid: A simple short-chain fatty acid with various biological roles.
β-Hydroxybutyric acid: A derivative of butyric acid with a hydroxyl group, known for its role in metabolism.
Phenylbutyric acid: A compound with a phenyl group attached to butyric acid, used in medical applications.
Uniqueness
Butyric acid, 4-(3-chloro-4-cyclohexylphenyl)-, is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the 3-chloro-4-cyclohexylphenyl group differentiates it from other butyric acid derivatives, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
32808-68-7 |
|---|---|
Molecular Formula |
C16H21ClO2 |
Molecular Weight |
280.79 g/mol |
IUPAC Name |
4-(3-chloro-4-cyclohexylphenyl)butanoic acid |
InChI |
InChI=1S/C16H21ClO2/c17-15-11-12(5-4-8-16(18)19)9-10-14(15)13-6-2-1-3-7-13/h9-11,13H,1-8H2,(H,18,19) |
InChI Key |
MTHBSWCXTKUSKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)CCCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



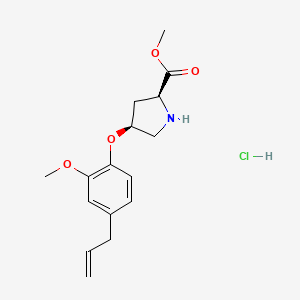
![11,17-Dihydroxy-21-[6-(methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione](/img/structure/B13732891.png)
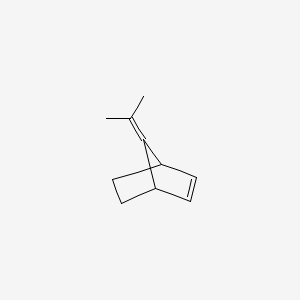
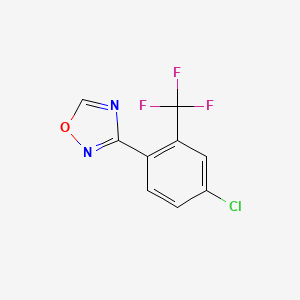
![3-[(5Z)-2-[[3-(2-carboxyethyl)-5-(2,5-dihydro-1H-pyrrol-2-ylmethyl)-1H-pyrrol-2-yl]methylidene]-5-(3,4-dihydro-2H-pyrrol-5-ylmethylidene)pyrrol-3-yl]propanoic acid](/img/structure/B13732907.png)

